1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 g/mol . This compound is known for its unique structure, which includes a benzoxazole ring substituted with a chlorine atom and a piperidine ring attached to a carboxamide group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with a suitable chlorinating agent, such as thionyl chloride, to introduce the chlorine atom at the 6-position.
Attachment of the Piperidine Ring: The piperidine ring is then introduced by reacting the chlorinated benzoxazole with piperidine under basic conditions, such as using sodium hydroxide or potassium carbonate.
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced by reacting the piperidine-substituted benzoxazole with a suitable carboxylating agent, such as phosgene or carbonyl diimidazole, to form the desired compound.
Chemical Reactions Analysis
1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chlorine atom in the benzoxazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Scientific Research Applications
1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(6-fluoro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide: This compound has a fluorine atom instead of chlorine, which may result in different biological activities and chemical properties.
1-(6-methyl-1,3-benzoxazol-2-yl)piperidine-4-carboxamide: The presence of a methyl group instead of chlorine can also lead to variations in its chemical reactivity and biological effects.
1-(6-bromo-1,3-benzoxazol-2-yl)piperidine-4-carboxamide: The bromine-substituted derivative may exhibit different pharmacological properties compared to the chlorine-substituted compound.
Biological Activity
1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide, a compound with the CAS number 2548980-52-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparisons with structurally similar compounds.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzoxazole Ring : This is achieved by reacting 2-aminophenol with a chlorinating agent like thionyl chloride to introduce a chlorine atom at the 6-position.
- Attachment of the Piperidine Ring : The chlorinated benzoxazole is reacted with piperidine under basic conditions (e.g., sodium hydroxide).
- Formation of the Carboxamide Group : The final step involves reacting the piperidine-substituted benzoxazole with a carboxylating agent such as phosgene or carbonyl diimidazole.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results against human lung carcinoma A-427 and human cervix cancer SISO cells.
Cell Line | IC50 (µM) |
---|---|
Human lung carcinoma A-427 | 1.21–1.66 |
Human cervix cancer SISO | 0.04–0.08 |
These findings suggest that the compound may act by modulating specific molecular targets involved in cell growth and survival pathways.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary screening has shown activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
The mechanism through which this compound exerts its biological effects involves binding to specific enzymes or receptors within cells. This binding can inhibit enzyme activity related to cell proliferation and survival, leading to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
Comparative studies have been conducted with other benzoxazole derivatives to evaluate variations in biological activity:
Compound Name | Key Difference | Biological Activity Comparison |
---|---|---|
1-(6-fluoro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide | Fluorine instead of chlorine | Different activity profile |
1-(6-methyl-1,3-benzoxazol-2-yl)piperidine-4-carboxamide | Methyl group substitution | Altered reactivity |
1-(6-bromo-1,3-benzoxazol-2-yl)piperidine-4-carboxamide | Bromine instead of chlorine | Varied pharmacological effects |
These comparisons highlight how subtle changes in molecular structure can significantly influence biological activity.
Case Studies
Recent studies have focused on the cytotoxic effects of related compounds containing the benzoxazole moiety. For instance, a study published in MDPI examined various derivatives and found that certain modifications led to increased potency against cancer cell lines compared to standard treatments like cisplatin .
Properties
IUPAC Name |
1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-9-1-2-10-11(7-9)19-13(16-10)17-5-3-8(4-6-17)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLQUAUVIKOZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(O2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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